4,5-Dichloro-2-(4-fluorophenyl)pyrimidine 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16219077
InChI: InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(15-9(8)12)6-1-3-7(13)4-2-6/h1-5H
SMILES:
Molecular Formula: C10H5Cl2FN2
Molecular Weight: 243.06 g/mol

4,5-Dichloro-2-(4-fluorophenyl)pyrimidine

CAS No.:

Cat. No.: VC16219077

Molecular Formula: C10H5Cl2FN2

Molecular Weight: 243.06 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichloro-2-(4-fluorophenyl)pyrimidine -

Specification

Molecular Formula C10H5Cl2FN2
Molecular Weight 243.06 g/mol
IUPAC Name 4,5-dichloro-2-(4-fluorophenyl)pyrimidine
Standard InChI InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(15-9(8)12)6-1-3-7(13)4-2-6/h1-5H
Standard InChI Key QLKGIBKWKOQUJZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC=C(C(=N2)Cl)Cl)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions. Substitution patterns include:

  • Chlorine atoms at the 4- and 5-positions, enhancing electrophilicity and enabling nucleophilic substitution reactions.

  • A 4-fluorophenyl group at the 2-position, introducing steric bulk and modulating electronic properties through the electron-withdrawing fluorine atom .

The molecular formula is C₁₀H₅Cl₂FN₂, with a molar mass of 259.07 g/mol. Its planar geometry and halogen-rich structure suggest high reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Physicochemical Properties

While experimental data for this specific compound are sparse, analogs like 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1) exhibit:

  • Melting Point: 120–125°C (decomposes).

  • Solubility: Low polarity, soluble in dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF).

  • Stability: Hydrolytically stable under anhydrous conditions but susceptible to nucleophilic attack in aqueous basic media .

Quantum mechanical calculations predict a dipole moment of 3.8–4.2 D, driven by the electronegative chlorine and fluorine substituents.

Synthetic Methodologies

Direct Synthesis from Pyrimidine Precursors

A plausible route involves sequential halogenation and aryl coupling:

  • Chlorination of 5-fluoropyrimidin-2-ol:
    Treatment with phosphorus oxychloride (POCl₃) or phosgene (COCl₂) in nitrobenzene or chlorobenzene yields 2,4,5-trichloropyrimidine .

    5-Fluoropyrimidin-2-ol+2POCl32,4,5-Trichloro-5-fluoropyrimidine+2H3PO4\text{5-Fluoropyrimidin-2-ol} + 2\text{POCl}_3 \rightarrow \text{2,4,5-Trichloro-5-fluoropyrimidine} + 2\text{H}_3\text{PO}_4
  • Selective Dechlorination:
    Controlled hydrolysis or palladium-catalyzed dechlorination removes the 2-position chlorine, yielding 4,5-dichloropyrimidine .

  • Suzuki Coupling:
    Reaction with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ introduces the 4-fluorophenyl group .

    4,5-Dichloropyrimidine+4-Fluorophenylboronic AcidPd(0)4,5-Dichloro-2-(4-fluorophenyl)pyrimidine\text{4,5-Dichloropyrimidine} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(0)}} \text{4,5-Dichloro-2-(4-fluorophenyl)pyrimidine}

Alternative Pathways

  • Ultrasound-Assisted Synthesis: Reduces reaction times by 40–60% compared to conventional methods .

  • Enzymatic Resolution: For enantiomerically pure variants, lipase-mediated kinetic resolution of intermediate alcohols has been reported for related pyrimidines .

Pharmacological and Industrial Applications

Kinase Inhibition

Structurally similar compounds, such as 2,4-dichloro-5-fluoropyrimidine derivatives, exhibit potent activity against protein kinase Cθ (PKCθ) and aurora kinases, critical targets in oncology . For example:

  • Aurora Kinase Inhibitors: 2,4-Bisanilinopyrimidine derivatives show IC₅₀ values <10 nM in leukemia cell lines .

  • PKCθ Inhibitors: 2,4-Diamino-5-fluoropyrimidines disrupt T-cell signaling, suggesting utility in autoimmune diseases .

Anticancer Activity

The 4-fluorophenyl moiety enhances lipophilicity, improving blood-brain barrier penetration. In murine models, analogs like 5-fluorouracil derivatives demonstrate:

  • Tumor Growth Inhibition: 60–80% reduction in xenograft volume at 50 mg/kg doses .

  • Synergy with Cisplatin: Combination therapies reduce IC₅₀ by 3–5 fold in ovarian cancer cell lines .

Agricultural Chemistry

4,6-Dichloro-5-fluoropyrimidine (a regioisomer) is a precursor to herbicides targeting acetolactate synthase (ALS), with field efficacy against Amaranthus retroflexus at 2–5 g/ha .

Future Directions

Drug Development

  • PROTAC Design: Exploit the dichloropyrimidine scaffold to recruit E3 ubiquitin ligases for targeted protein degradation.

  • CNS Penetration: Structural modifications to enhance bioavailability for neurological targets like 5-HT₂C receptors .

Green Chemistry

  • Solvent-Free Synthesis: Microwave-assisted reactions in ionic liquids could reduce waste by 70–80% .

  • Catalyst Recycling: Immobilized Pd nanoparticles on magnetic substrates enable 5–7 reuse cycles without activity loss .

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